![molecular formula C12H18Cl2N2O2S B602930 [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine CAS No. 1246822-86-5](/img/structure/B602930.png)
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is a chemical compound with a complex structure that includes dichloro, dimethylamino, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine typically involves multiple steps. One common route includes the following steps:
Starting Material: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride reacts with 3-(dimethylamino)propylamine under basic conditions to form the desired sulfonamide. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N,N-dimethylaniline: This compound shares the dichloro and dimethylamino groups but lacks the sulfonamide functionality.
4-bromo-N,N-dimethylaniline: Similar in structure but with a bromine atom instead of chlorine.
2-chloro-N,N-dimethylaniline: Another related compound with a single chlorine atom.
Uniqueness
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both dichloro and sulfonamide groups makes it particularly versatile for various chemical transformations and applications.
Properties
CAS No. |
1246822-86-5 |
|---|---|
Molecular Formula |
C12H18Cl2N2O2S |
Molecular Weight |
325.3g/mol |
IUPAC Name |
4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18Cl2N2O2S/c1-9-7-10(13)11(14)8-12(9)19(17,18)15-5-4-6-16(2)3/h7-8,15H,4-6H2,1-3H3 |
InChI Key |
KIQHNDPEGMGRIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCN(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


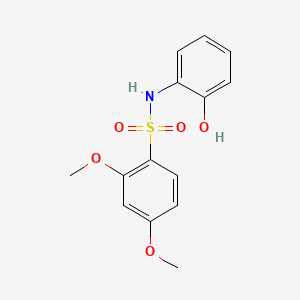
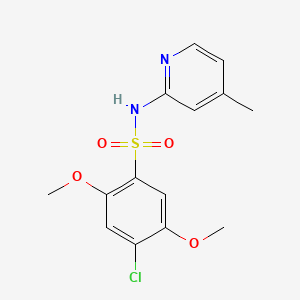
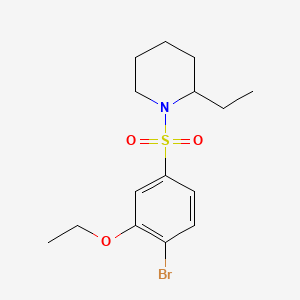
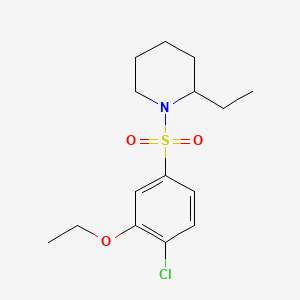
amine](/img/structure/B602853.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)
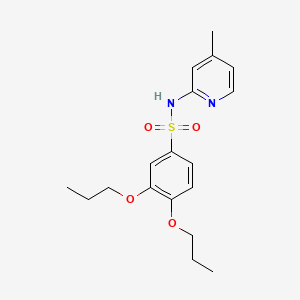
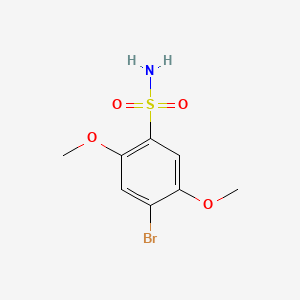
![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)
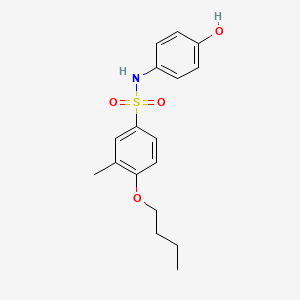
amine](/img/structure/B602868.png)
